molecular formula C16H15BrN2O2 B13089875 Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B13089875
M. Wt: 347.21 g/mol
InChI Key: PIAILUBACCNXDN-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and benzyl groups in its structure suggests that it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom at the 3-position can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The carboxylate group can be introduced through esterification reactions using benzyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or thiol derivatives, while hydrolysis would yield the carboxylic acid form.

Scientific Research Applications

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity and mechanism of action in various cellular and animal models.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,6-naphthyridine: Lacks the benzyl and ester groups, which may result in different chemical properties and biological activities.

    Benzyl 1,6-naphthyridine-6-carboxylate:

Uniqueness

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the presence of both bromine and benzyl groups, which can influence its chemical reactivity and biological activity. These structural features may make it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

benzyl 3-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C16H15BrN2O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2

InChI Key

PIAILUBACCNXDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)Br)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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